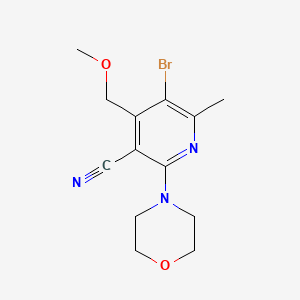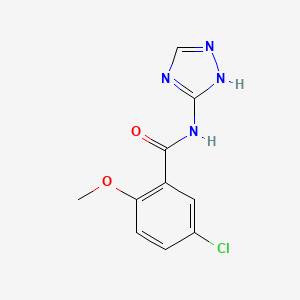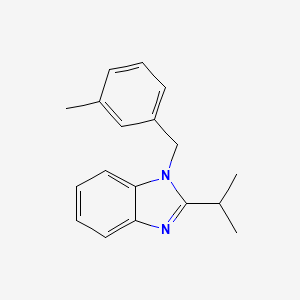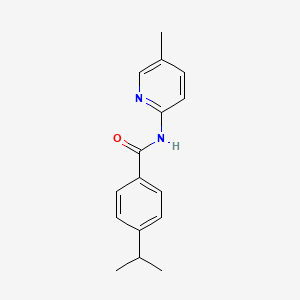![molecular formula C9H11N3O7S B5816843 2-nitro-2-[(phenylsulfonyl)-NNO-azoxy]-1,3-propanediol](/img/structure/B5816843.png)
2-nitro-2-[(phenylsulfonyl)-NNO-azoxy]-1,3-propanediol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-nitro-2-[(phenylsulfonyl)-NNO-azoxy]-1,3-propanediol, commonly known as NPPD, is a synthetic compound that has gained attention in the scientific community due to its potential applications in various fields. NPPD is a yellow crystalline powder that is soluble in water and organic solvents. It has been synthesized using different methods, and its mechanism of action and physiological effects have been extensively studied.
Mécanisme D'action
NPPD has been shown to act as a radical scavenger, which means it can prevent the formation of free radicals and protect cells from oxidative damage. NPPD reacts with free radicals, forming stable products and preventing further damage to cells. Additionally, NPPD has been shown to inhibit the activity of enzymes that produce free radicals, further reducing oxidative damage.
Biochemical and Physiological Effects:
NPPD has been shown to have various biochemical and physiological effects. It has been shown to protect cells from oxidative damage, reducing the risk of diseases such as cancer and Alzheimer's disease. Additionally, NPPD has been shown to have anti-inflammatory properties, reducing inflammation in the body. NPPD has also been shown to have antifungal and antibacterial properties, making it a potential candidate for the development of new antibiotics.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using NPPD in lab experiments include its high yield and purity, its stability, and its versatility in various applications. However, NPPD has some limitations, including its potential toxicity and its limited solubility in some solvents.
Orientations Futures
For the use of NPPD include the development of new antibiotics, drugs for the treatment of diseases, and materials.
Méthodes De Synthèse
NPPD can be synthesized using various methods, including the reaction of 2-nitropropane-1,3-diol with phenylsulfonyl chloride and sodium nitrite in the presence of hydrochloric acid. Another method involves the reaction of 2-nitropropane-1,3-diol with sodium nitrite and phenylsulfinic acid in the presence of hydrochloric acid. The yield of NPPD using these methods is high, and the purity of the product can be improved using recrystallization.
Applications De Recherche Scientifique
NPPD has been used in scientific research for various applications. It has been used as a reagent in the synthesis of other compounds, including azo dyes and sulfonamides. NPPD has also been used as a radical scavenger in polymerization reactions. Additionally, NPPD has been used as a corrosion inhibitor for metals, including copper and steel.
Propriétés
IUPAC Name |
(Z)-benzenesulfonylimino-(1,3-dihydroxy-2-nitropropan-2-yl)-oxidoazanium |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11N3O7S/c13-6-9(7-14,12(16)17)11(15)10-20(18,19)8-4-2-1-3-5-8/h1-5,13-14H,6-7H2/b11-10- |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HUGCMPMFUGIUNQ-KHPPLWFESA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)S(=O)(=O)N=[N+](C(CO)(CO)[N+](=O)[O-])[O-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)S(=O)(=O)/N=[N+](/C(CO)(CO)[N+](=O)[O-])\[O-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11N3O7S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5-[(4-methyl-1-piperazinyl)methyl]-4-(2-naphthyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione](/img/structure/B5816762.png)

![3-{[(2,5-dimethylphenyl)amino]sulfonyl}-4-methylbenzamide](/img/structure/B5816788.png)
![3,7-dichloro-2-methyl-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B5816790.png)
![10,10-dimethyl-10,11-dihydro-8H-pyrano[3'',4'':5',6']pyrido[3',2':4,5]thieno[2,3-e][1,2,4]triazolo[4,3-c]pyrimidine-3(2H)-thione](/img/structure/B5816796.png)








![2,6-dichloro-N-[2-(dimethylamino)ethyl]benzamide](/img/structure/B5816875.png)